Adamantamine fumarate
CAS No.:
Cat. No.: VC14546615
Molecular Formula: C24H38N2O4
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H38N2O4 |
|---|---|
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | adamantan-1-amine;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
| Standard InChI Key | QRVSGLPZAFQGCE-WXXKFALUSA-N |
| Isomeric SMILES | C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Adamantamine fumarate (C₁₄H₂₁NO₄; molecular weight: 267.32 g/mol) is a salt formed by the reaction of 1-adamantanamine with fumaric acid. The adamantane core, a tricyclo[3.3.1.1³,⁷]decane structure, confers rigidity and hydrophobicity, while the fumarate moiety enhances aqueous solubility and stability .
Key Structural Features
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Adamantane Framework: A diamondoid hydrocarbon with three fused cyclohexane rings in chair conformations, creating a stable, symmetrical cage .
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Fumarate Counterion: The (E)-but-2-enedioate ion forms ionic interactions with the protonated amine group, improving bioavailability .
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | >300°C (decomposition) | |
| Solubility (Water) | 12.7 mg/mL at 25°C | |
| LogP (Octanol-Water) | 1.84 | |
| pKa (Amine) | 10.2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis ()
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Amination of 1-Bromoadamantane:
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Reaction with aqueous NH₃ in methanol/TBAB (tetrabutylammonium bromide) at 80°C for 24 hrs.
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Yield: 68–72% 1-adamantanamine.
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Salt Formation:
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1-adamantanamine reacted with fumaric acid (1:1 molar ratio) in ethanol.
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Crystallization at 4°C yields 92% pure product.
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Optimization Parameters:
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Temperature: 60–70°C prevents adamantane ring degradation.
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Solvent: Ethanol enhances ionic dissociation compared to DMF .
Industrial Manufacturing
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Continuous flow reactors reduce reaction time by 40% versus batch processes.
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Purification: Triple recrystallization achieves >99.5% purity for pharmaceutical use.
Pharmacological Applications
Antiviral Activity ( )
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Influenza A Inhibition: Blocks M2 proton channels, preventing viral uncoating.
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SARS-CoV-2 Potential: Adamantane derivatives show 37% inhibition of 3CL protease in vitro .
Neuroprotective Effects ( )
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Parkinson’s Disease: Increases dopamine release in striatum (EC₅₀: 12 μM) .
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NMDA Receptor Antagonism: Reduces glutamate excitotoxicity (Kᵢ: 2.1 μM) .
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Clinical Outcomes:
Comparative Pharmacokinetics
| Parameter | Adamantamine Fumarate | Amantadine HCl | Rimantadine |
|---|---|---|---|
| Bioavailability | 86% | 72% | 89% |
| Tmax (hr) | 3.2 | 4.1 | 2.8 |
| Protein Binding | 15% | 22% | 18% |
| Half-Life (hr) | 18.4 | 16.8 | 24.1 |
Mechanism of Action
M2 Proton Channel Inhibition ( )
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Hydronium Mimicry: The ammonium group (-NH₃⁺) occupies the channel’s proton-stabilizing region, disrupting H⁺ translocation .
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Structural Dynamics: Molecular dynamics simulations show a 2.8 Å shift in Val27 side chains upon binding, occluding the pore .
Sigma Receptor Modulation ( )
Chemical Reactivity and Derivatives
Functionalization Pathways ( )
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Radical Bromination:
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Photoacetylation:
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Nickel-Catalyzed Carboxylation:
Degradation Pathways
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Oxidative: CYP3A4 metabolizes 60% to 1-adamantanol (t₁/₂: 4.7 hrs) .
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Thermal: Decomposes above 300°C to adamantanone and CO₂.
Recent Advancements
Material Science Applications ( )
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Polyimides: Adamantane-based polymers exhibit Tg values of 248–308°C, ideal for aerospace coatings .
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Drug Formulations: Co-crystals with 2,6-lutidine improve compressibility by 30% versus pure API .
Clinical Innovations ( )
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